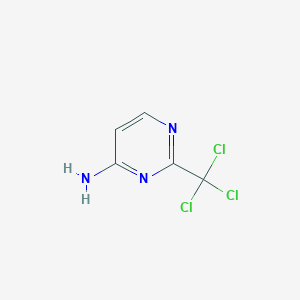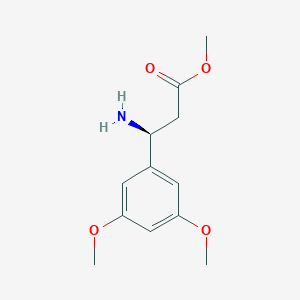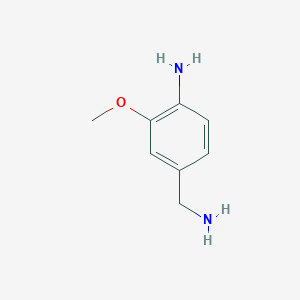
1,3-Thiazole-5-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Thiazole-5-sulfonyl fluoride is a chemical compound characterized by its unique structure, which includes a thiazole ring—a five-membered heterocyclic compound containing both sulfur and nitrogen atoms—attached to a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Thiazole-5-sulfonyl fluoride can be synthesized through several methods, including:
Halogenation: Starting with 1,3-thiazole, the compound can be halogenated to introduce the sulfonyl fluoride group.
Sulfonylation: Treating 1,3-thiazole with sulfonyl chlorides in the presence of a suitable base can yield the desired product.
Fluorination: Direct fluorination of the corresponding sulfonyl chloride derivative can produce this compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
1,3-Thiazole-5-sulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl fluoride derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonyl fluoride derivatives.
Reduction: Thiazole derivatives with reduced functional groups.
Substitution: Substituted thiazole compounds.
Scientific Research Applications
1,3-Thiazole-5-sulfonyl fluoride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Employed in the production of agrochemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1,3-thiazole-5-sulfonyl fluoride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl fluoride group can act as a leaving group in nucleophilic substitution reactions, while the thiazole ring can participate in electrophilic substitution reactions. These interactions can lead to the formation of various biologically active compounds.
Comparison with Similar Compounds
1,3-Thiazole-5-sulfonyl fluoride is compared with other similar compounds, such as:
4-(trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride: Similar structure but with a trifluoromethyl group.
2-methoxy-1,3-thiazole-5-sulfonyl fluoride: Similar thiazole core but with a methoxy group.
Uniqueness: this compound is unique due to its specific combination of the thiazole ring and the sulfonyl fluoride group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable reagent in organic synthesis, drug development, and material science. Further research and development may uncover additional uses and benefits of this compound.
Properties
Molecular Formula |
C3H2FNO2S2 |
|---|---|
Molecular Weight |
167.19 g/mol |
IUPAC Name |
1,3-thiazole-5-sulfonyl fluoride |
InChI |
InChI=1S/C3H2FNO2S2/c4-9(6,7)3-1-5-2-8-3/h1-2H |
InChI Key |
IOZLSTVWQLCRFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


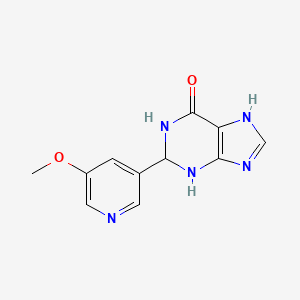
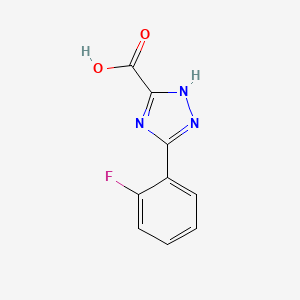
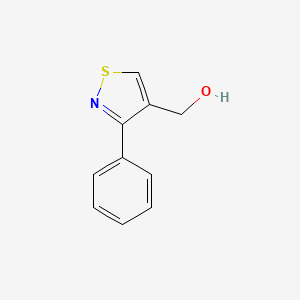
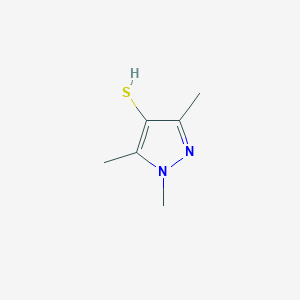

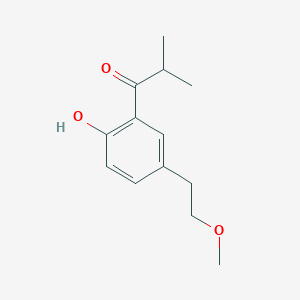
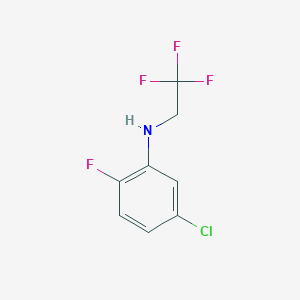
![4-Isobutyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B15325945.png)

![6-Methoxy-2a,3,4,8b-tetrahydronaphtho[1,2-b]azet-2(1h)-one](/img/structure/B15325953.png)
